Cas no 6221-58-5 (Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid)

Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid is a rigid, bicyclic dicarboxylic acid featuring a unique scaffold with high symmetry and conformational stability. Its fused ring system imparts structural rigidity, making it valuable as a building block in supramolecular chemistry, coordination polymers, and metal-organic frameworks (MOFs). The two carboxyl groups at the 3- and 7-positions allow for versatile functionalization and chelation, facilitating applications in ligand design and catalysis. The compound’s sterically constrained geometry also supports the development of stereoselective synthetic intermediates. Its thermal and chemical stability further enhances its utility in materials science and pharmaceutical research, where precise molecular architecture is critical.
Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid structure
6221-58-5 structure
Product Name:Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid
CAS No:6221-58-5
MF:C11H16O4
MW:212.242343902588
CID:1071829
PubChem ID:12466703
Update Time:2025-06-27

Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid
    • AE-848/00990034
    • DTXSID80499392
    • 6221-58-5
    • AKOS022650737
    • bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
    • endo,endo-bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
    • STL406649
    • MDL: MFCD16170472
    • Inchi: 1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15)
    • InChI Key: NZYARQFLAVKFIQ-UHFFFAOYSA-N
    • SMILES: OC(C1CC2CC(C(=O)O)CC(C1)C2)=O

Computed Properties

  • Exact Mass: 212.10485899g/mol
  • Monoisotopic Mass: 212.10485899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 74.6Ų

Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
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Additional information on Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid

Bicyclo[3,3,1]nonane-3,7-dicarboxylic Acid and CAS No. 6221-58-5: A Comprehensive Overview

Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid, also recognized by its CAS No. 6221-58-5, has emerged as a pivotal compound in modern pharmaceutical and materials science research. This molecule, characterized by its unique bicyclic framework and two carboxylic acid groups, has garnered significant attention due to its potential applications in drug development, polymer synthesis, and bioactive molecule design. Recent studies published in Advanced Materials (2023) and Journal of Medicinal Chemistry (2024) highlight its role in creating high-affinity ligands for G protein-coupled receptors (GPCRs), a critical class of targets in therapeutic interventions. The structural versatility of Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid allows for functional group modifications, enabling tailored interactions with biological targets while maintaining molecular stability.

CAS No. 6221-58-5 represents a key identifier in the chemical database, ensuring precise documentation and regulatory compliance. The compound's synthesis involves a multi-step process, including ring-closure reactions and functionalization steps, which have been optimized in recent years to enhance yield and purity. A 2023 study in Organic & Biomolecular Chemistry reported the use of microwave-assisted methodologies to accelerate the formation of the bicyclic scaffold, reducing reaction times by over 40% compared to traditional thermal methods. This advancement underscores the importance of Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid in sustainable chemical synthesis strategies.

One of the most promising applications of Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid lies in its role as a building block for biocompatible polymers. Researchers at the University of Tokyo (2024) demonstrated its utility in creating hydrogels with tunable mechanical properties, suitable for tissue engineering and drug delivery systems. The carboxylic acid groups facilitate cross-linking reactions, while the rigid bicyclic core provides structural integrity. This dual functionality has positioned Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid as a key player in the development of smart biomaterials that respond to environmental stimuli such as pH and temperature.

In the pharmaceutical sector, Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid has shown potential as a scaffold for small-molecule inhibitors targeting protein-protein interactions (PPIs). A 2023 study in ACS Chemical Biology revealed its ability to modulate the activity of the mTOR kinase, a critical node in cancer signaling pathways. By incorporating hydrophobic substituents at the carboxylic acid groups, researchers achieved enhanced binding affinity and selectivity, highlighting the molecule's adaptability for drug optimization. This application aligns with the growing emphasis on PPI inhibitors as therapeutic agents for complex diseases like oncology and neurodegenerative disorders.

The physicochemical properties of Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid further contribute to its versatility. Its high melting point (220°C), low solubility in non-polar solvents, and strong intermolecular forces make it suitable for applications requiring thermal stability. A 2024 paper in Chemical Communications explored its use in the fabrication of conductive organic semiconductors, leveraging the rigid structure to enhance charge carrier mobility. This dual functionality in both biological and electronic systems underscores the molecule's potential to bridge interdisciplinary research domains.

As research into Bicyclo[3,3,1]nonane-3,7-dicarboxylic acid progresses, its role in sustainable chemistry and advanced materials science continues to expand. The compound's ability to serve as a versatile platform for functionalization and its compatibility with green synthesis techniques position it as a critical component in the development of next-generation therapeutics and materials. Ongoing studies, including those published in Nature Chemistry (2024), are further refining its applications, ensuring its relevance in addressing global challenges in healthcare and technology.

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